molecular formula C16H13NO B081021 3-Methyl-2-phenylquinoline 1-oxide CAS No. 14300-19-7

3-Methyl-2-phenylquinoline 1-oxide

Cat. No. B081021
CAS RN: 14300-19-7
M. Wt: 235.28 g/mol
InChI Key: VEYVAINZOJHYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-phenylquinoline 1-oxide (MPO) is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a quinoline ring structure with a phenyl and methyl group attached to it. The compound is known for its ability to generate reactive oxygen species (ROS) and is widely used as a tool to investigate the biochemical and physiological effects of oxidative stress.

Mechanism Of Action

3-Methyl-2-phenylquinoline 1-oxide generates ROS through a process known as redox cycling. The compound is first oxidized to form a radical cation, which can then react with oxygen to form superoxide. Superoxide can then undergo further reactions to form hydrogen peroxide and other ROS. The ROS generated by 3-Methyl-2-phenylquinoline 1-oxide can cause oxidative damage to cellular components, leading to cell death or dysfunction.

Biochemical And Physiological Effects

3-Methyl-2-phenylquinoline 1-oxide-induced oxidative stress has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce DNA damage, protein oxidation, lipid peroxidation, and other forms of cellular damage. 3-Methyl-2-phenylquinoline 1-oxide has also been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis.

Advantages And Limitations For Lab Experiments

3-Methyl-2-phenylquinoline 1-oxide has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and can be produced on a large scale. 3-Methyl-2-phenylquinoline 1-oxide is also stable and can be stored for extended periods, making it convenient for use in experiments. However, 3-Methyl-2-phenylquinoline 1-oxide also has some limitations. The compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its ability to induce multiple forms of cellular damage.

Future Directions

There are several future directions for research involving 3-Methyl-2-phenylquinoline 1-oxide. One area of interest is the use of 3-Methyl-2-phenylquinoline 1-oxide as a tool to investigate the role of oxidative stress in aging and age-related diseases. Another area of interest is the development of new compounds that can selectively target 3-Methyl-2-phenylquinoline 1-oxide and other sources of oxidative stress. Finally, there is a need for further research to better understand the mechanisms by which 3-Methyl-2-phenylquinoline 1-oxide induces oxidative stress and cellular damage.

Synthesis Methods

The synthesis of 3-Methyl-2-phenylquinoline 1-oxide involves the condensation of 2-acetyl-1-methylquinoline with benzaldehyde in the presence of an acid catalyst. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield 3-Methyl-2-phenylquinoline 1-oxide. The synthesis of 3-Methyl-2-phenylquinoline 1-oxide is relatively simple and can be performed on a large scale, making it readily available for research purposes.

Scientific Research Applications

3-Methyl-2-phenylquinoline 1-oxide has been widely used as a tool to investigate the role of oxidative stress in various biological systems. The compound has been shown to induce oxidative stress in cells and tissues, leading to the formation of ROS. This oxidative stress can lead to DNA damage, protein oxidation, lipid peroxidation, and other cellular damage. 3-Methyl-2-phenylquinoline 1-oxide has been used to study the effects of oxidative stress on cancer cells, cardiovascular disease, neurodegenerative diseases, and other pathological conditions.

properties

CAS RN

14300-19-7

Product Name

3-Methyl-2-phenylquinoline 1-oxide

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-1-oxido-2-phenylquinolin-1-ium

InChI

InChI=1S/C16H13NO/c1-12-11-14-9-5-6-10-15(14)17(18)16(12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

VEYVAINZOJHYKS-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

synonyms

3-Methyl-2-phenylquinoline 1-oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.